4-(3,4-Dichlorophenyl)benzoic acid
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Overview
Description
4-(3,4-Dichlorophenyl)benzoic acid is a chemical compound with the molecular formula C13H8Cl2O2 . It is also known as Benzoic acid, 3,4-dichlorophenyl ester .
Molecular Structure Analysis
The molecular structure of 4-(3,4-Dichlorophenyl)benzoic acid consists of a benzoic acid group attached to a dichlorophenyl group . The molecular weight of the compound is 267.107 .
Physical And Chemical Properties Analysis
4-(3,4-Dichlorophenyl)benzoic acid is a solid compound . Its physical and chemical properties are not well-documented, but it is known to have a molecular weight of 267.107 .
Scientific Research Applications
1. Synthesis of 2,4-dichloro-3,5-difluorobenzoic acid
- Summary of Application : 2,4-dichloro-3,5-difluorobenzoic acid is synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile. This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .
- Methods of Application : The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
- Results or Outcomes : The synthesis resulted in a good yield of 2,4-dichloro-3,5-difluorobenzoic acid .
2. Antifungal Activity of Salicylanilides and Their Esters
- Summary of Application : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid were synthesized and evaluated as potential antifungal agents .
- Methods of Application : The synthesis of these compounds involved the esterification of salicylanilides with 4-(trifluoromethyl)benzoic acid .
- Results or Outcomes : The antifungal activity of these compounds was not uniform, and molds showed a higher susceptibility than yeasts .
3. Synthesis of Dyes and Catalysts
- Summary of Application : 4-(3,4-Dichlorophenyl)benzoic acid, also known as 4-DCB, is used in the synthesis of dyes, catalysts, and other compounds for research purposes .
- Methods of Application : The specific methods of application would depend on the type of dye or catalyst being synthesized. Typically, this would involve a series of chemical reactions, each designed to add, remove, or modify functional groups in a controlled manner .
- Results or Outcomes : The synthesis of dyes and catalysts using 4-DCB can lead to a variety of different compounds, each with its own unique properties and potential applications .
4. Inhibition of Cyclooxygenase-2 (COX-2)
- Summary of Application : 4-DCB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response .
- Methods of Application : This typically involves the administration of 4-DCB to a biological system (such as a cell culture or animal model) where COX-2 is active. The effect of 4-DCB on COX-2 activity can then be measured using various biochemical techniques .
- Results or Outcomes : The inhibition of COX-2 by 4-DCB could potentially lead to a reduction in inflammation, although the specific outcomes would depend on the context in which the enzyme is active .
5. Synthesis of Quinolone-3-carboxylic Acids Derivatives
- Summary of Application : 2,4-Dichloro-3,5-difluorobenzoic acid, a compound similar to 4-(3,4-Dichlorophenyl)benzoic acid, is used in the synthesis of quinolone-3-carboxylic acids derivatives, which are valuable intermediates for the synthesis of medicines, including antibacterials .
- Methods of Application : The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
- Results or Outcomes : The synthesis resulted in a good yield of 2,4-dichloro-3,5-difluorobenzoic acid .
6. Inhibition of Cytochrome P450 and Lipoxygenase
- Summary of Application : 4-(3,4-Dichlorophenyl)benzoic acid, also known as 4-DCB, exhibits inhibitory effects on enzymes like cytochrome P450 and lipoxygenase .
- Methods of Application : This typically involves the administration of 4-DCB to a biological system (such as a cell culture or animal model) where these enzymes are active. The effect of 4-DCB on the enzymes’ activity can then be measured using various biochemical techniques .
- Results or Outcomes : The inhibition of these enzymes by 4-DCB could potentially lead to a reduction in inflammation, although the specific outcomes would depend on the context in which the enzymes are active .
Safety And Hazards
properties
IUPAC Name |
4-(3,4-dichlorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOOVLWXDVFAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374198 |
Source
|
Record name | 4-(3,4-Dichlorophenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)benzoic acid | |
CAS RN |
7111-64-0 |
Source
|
Record name | 4-(3,4-Dichlorophenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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